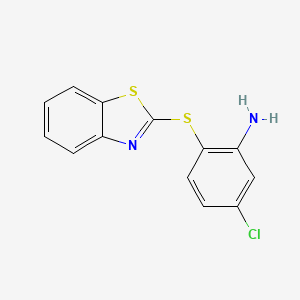

2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline

Descripción

2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline is a chloro-substituted aniline derivative featuring a benzothiazole moiety linked via a sulfanyl (-S-) group. The compound’s structure combines a 5-chloroaniline backbone with a 1,3-benzothiazole ring system, which is sulfur- and nitrogen-containing. Benzothiazole derivatives are widely studied for their pharmacological, agrochemical, and material science applications due to their heterocyclic aromaticity and electron-rich properties.

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-5-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S2/c14-8-5-6-11(9(15)7-8)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYYBAQUSVDUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline typically involves the reaction of 2-mercaptobenzothiazole with 5-chloro-2-nitroaniline. The reaction is carried out in the presence of a reducing agent such as iron powder or tin chloride under reflux conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can further modify the amino group or the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Aplicaciones Científicas De Investigación

2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential anticonvulsant and antimicrobial activities.

Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Mecanismo De Acción

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may interact with voltage-gated sodium channels or GABA receptors, leading to its anticonvulsant effects . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparación Con Compuestos Similares

Key Differences :

- The sulfanyl (-S-) linker may confer redox sensitivity compared to the ether (-O-) or amine (-N-) linkages in analogs.

Physicochemical Properties

Comparative data for molecular weight, formula, and physical state are summarized below:

Observations :

- The bromophenoxy analog has the highest molecular weight due to the bromine atom, while the benzothiazole derivative’s sulfur content contributes to its intermediate weight.

- Stability may vary: the azepanyl compound is stable under recommended conditions but incompatible with strong oxidizers, whereas the bromophenoxy analog’s ether linkage suggests moderate stability.

Reactivity and Stability Profiles

Notes:

- The sulfanyl group in the target compound may render it more reactive toward electrophiles compared to the azepanyl and bromophenoxy analogs.

Comparison :

- The azepanyl compound has well-documented hazards, while the bromophenoxy analog’s risks are inferred from structural analogs.

Actividad Biológica

2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, drawing on various studies to provide a comprehensive overview.

Synthesis

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline typically involves the reaction of 5-chloroaniline with benzothiazole derivatives. The process often employs reagents such as potassium thiocyanate and various solvents (e.g., DMF) under controlled conditions to yield the desired compound in moderate to high purity.

Antimicrobial Activity

Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline, have been evaluated for their antimicrobial properties. A study demonstrated that compounds with benzothiazole moieties exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity Against | Zone of Inhibition (mm) |

|---|---|---|

| 3c | E. coli | 18 |

| 3h | S. aureus | 20 |

These results indicate that certain derivatives show promising potential as antimicrobial agents .

Anticancer Activity

Recent research highlights the anticancer potential of 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline. For example, a series of benzothiazole derivatives were tested against various cancer cell lines, including A431 (skin), A549 (lung), and H1299 (non-small cell lung). The compound exhibited:

- IC50 Values :

- A431: 6.26 μM

- A549: 6.48 μM

These values demonstrate a significant inhibition of cell proliferation and suggest that the compound may induce apoptosis through modulation of signaling pathways such as AKT and ERK .

The biological activity of 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline is attributed to its ability to interact with cellular targets involved in proliferation and inflammation:

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that this compound can significantly reduce levels of IL-6 and TNF-α, key players in inflammatory responses.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells at specific concentrations (1–4 μM), which is crucial for its anticancer effects.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways linked to mitochondrial dysfunction.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives similar to 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-chloroaniline and verifying its purity?

- Answer : Synthesis typically involves coupling reactions between benzothiazole derivatives and halogenated anilines under controlled conditions (e.g., using thiolation agents like Lawesson’s reagent). Post-synthesis, purity verification should combine chromatographic techniques (HPLC or TLC) with spectroscopic methods (NMR, FT-IR). For structural confirmation, single-crystal X-ray diffraction (SC-XRD) is critical, employing software like SHELX for refinement . Thermal stability analysis via TGA/DSC can further validate purity.

Q. How can researchers characterize the coordination behavior of this compound in metal complexes?

- Answer : The benzothiazole and aniline moieties act as tridentate ligands. Experimental design should include:

- Coordination geometry analysis : Use SC-XRD to determine bond lengths/angles (e.g., Cu–N/O distances in Cu(II) complexes, as seen in 1D polymeric structures ).

- Spectroscopic validation : UV-Vis for d–d transitions in metal complexes, and EPR for paramagnetic species.

- Computational modeling : DFT calculations (e.g., Gaussian) to predict electronic structures and compare with empirical data.

Q. What safety protocols are essential when handling this compound in a laboratory setting?

- Answer : While direct safety data for this compound is limited, analogous benzothiazole derivatives require:

- PPE (gloves, goggles, lab coats) due to potential skin/eye irritation.

- Use of fume hoods to avoid inhalation of fine particles.

- Storage in inert, airtight containers away from oxidizers. Refer to GHS guidelines for hazard communication .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound’s metal complexes?

- Answer : Discrepancies in bond lengths or angles may arise from experimental resolution or dynamic effects. Mitigation strategies include:

- High-resolution data collection : Use synchrotron sources for improved diffraction quality.

- Multi-software validation : Cross-check refinements with SHELXL (for small molecules) and PHENIX (for macromolecules) .

- Dynamic analysis : Pair SC-XRD with temperature-dependent crystallography or molecular dynamics simulations to assess flexibility.

Q. What advanced techniques are suitable for analyzing π–π stacking and intermolecular interactions in its crystal lattice?

- Answer :

- Mercury CSD : Quantify interaction metrics (e.g., centroid distances, dihedral angles) using the Materials Module. For example, π–π interactions in related structures show Cg···Cg distances of ~3.7 Å .

- Hirshfeld surface analysis : Map close contacts (e.g., H-bonding, S···S interactions) to identify dominant packing forces.

- Theoretical frameworks : Use CrystalExplorer or Quantum ESPRESSO to model interaction energies.

Q. How can researchers design experiments to study the compound’s reactivity under varying conditions (e.g., pH, solvent polarity)?

- Answer :

- pH-dependent studies : Monitor protonation/deprotonation of the aniline group via UV-Vis titration (e.g., shifts in λmax).

- Solvent screening : Test reactivity in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to assess solvolysis pathways.

- Kinetic analysis : Use stopped-flow spectroscopy or NMR line-shape analysis to determine rate constants for reactions like ligand substitution.

Q. What computational approaches are effective in predicting the compound’s electronic properties and potential applications?

- Answer :

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps using Gaussian or ORCA to predict redox activity.

- TD-DFT : Simulate UV-Vis spectra for comparison with experimental data.

- Docking studies : If targeting biological applications, use AutoDock Vina to model interactions with enzymes or receptors.

Methodological Notes

- Data Validation : Cross-reference crystallographic parameters (e.g., Cu–O/N bond lengths) with the Cambridge Structural Database (CSD) via Mercury .

- Contradiction Management : Apply triangulation by combining experimental, computational, and literature data (e.g., resolving bond-angle discrepancies via statistical mean comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.